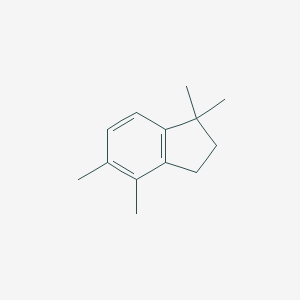

Indan, 1,1,4,5-tetramethyl-

Description

Contextualization of Indane Scaffolds in Contemporary Organic Chemistry

Indane and its derivatives are considered privileged structures in medicinal chemistry and materials science. researchgate.net Their rigid bicyclic framework offers a predictable three-dimensional geometry, which is a crucial aspect in the rational design of therapeutic agents and functional materials. researchgate.net The indane core is present in numerous biologically active compounds, including pharmaceuticals. researchgate.netscribd.com For instance, derivatives of indane are found in drugs developed for the treatment of various conditions, highlighting the therapeutic potential embedded within this structural motif. researchgate.netscribd.com Beyond pharmaceuticals, indane-based structures are integral to the synthesis of complex molecules and have found applications in areas such as synthetic musks and specialty polymers. oup.comgoogle.com The continuous exploration of indane chemistry is driven by the quest for novel compounds with enhanced biological activity, improved physical properties, and innovative applications. bohrium.com

Structural Characteristics and Isomerism in Tetramethylindans

The introduction of four methyl groups onto the indane skeleton, as in Indan (B1671822), 1,1,4,5-tetramethyl-, significantly influences its chemical and physical properties. The specific placement of these methyl groups at the 1,1,4, and 5 positions creates a distinct substitution pattern that dictates the molecule's reactivity and stereochemistry. The gem-dimethyl group at the C1 position introduces steric hindrance, which can direct the approach of reagents in chemical reactions.

Isomerism is a key feature of substituted indanes. Different arrangements of the methyl groups on the indane framework lead to a variety of structural isomers, each with unique properties. For example, shifting the methyl groups to other positions on the rings would result in different tetramethylindan isomers, such as 1,1,3,3-tetramethylindan or 2,3,4,7-tetramethylindan. psu.edubeilstein-journals.org These isomers can exhibit different physical properties and biological activities. Furthermore, the presence of stereocenters can lead to enantiomers and diastereomers, further expanding the structural diversity of tetramethylindans. acs.org

Rationale for Dedicated Academic Research on Indan, 1,1,4,5-tetramethyl-

The focused academic interest in Indan, 1,1,4,5-tetramethyl- stems from its potential as a building block in organic synthesis and its intriguing molecular architecture. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. Research into its synthesis and reactivity provides fundamental insights into the chemical behavior of polysubstituted indane systems. Moreover, understanding the structure-property relationships of this particular isomer contributes to the broader knowledge base of indane chemistry, which can inform the design of new molecules with desired functionalities.

Overview of Key Research Domains Pertaining to Indan, 1,1,4,5-tetramethyl-

Research concerning Indan, 1,1,4,5-tetramethyl- primarily falls into the domains of synthetic organic chemistry and structural analysis. Investigations have focused on developing efficient synthetic routes to this compound and its derivatives. These synthetic efforts often involve multi-step processes, including Friedel-Crafts reactions and subsequent cyclizations. google.com Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for the characterization of the compound and its isomers, providing detailed information about their molecular structure. nist.govnist.gov

| Compound Name | Synonyms | CAS Registry Number | Molecular Formula | Molecular Weight |

| Indan, 1,1,4,5-tetramethyl- | 1,1,4,5-Tetramethylindan; 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl- | 16204-57-2 | C13H18 | 174.2820 g/mol |

| 1,1,3,3-Tetramethylindan | C13H18 | 174.28 g/mol | ||

| 2,3,4,7-Tetramethylindan-1-one | C13H16O | 200.27 g/mol |

Strategies for the Construction of the Tetramethylindane Core

The fundamental framework of tetramethylindanes can be assembled through several key reaction types, including Friedel-Crafts reactions and various intramolecular cyclizations.

Friedel-Crafts Alkylation and Acylation Routes to Indanes

Friedel-Crafts reactions are a cornerstone in the synthesis of alkylated and acylated aromatic compounds, including the indan skeleton. organic-chemistry.orgmt.compressbooks.pub This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgmt.com The reaction proceeds through the formation of a carbocation or an acylium ion, which then attacks the electron-rich aromatic ring. mt.comlscollege.ac.in

In the context of tetramethylindane synthesis, a common strategy involves the reaction of a suitably substituted benzene (B151609) derivative with an appropriate alkylating or acylating agent. For instance, the reaction of p-cymene (B1678584) with tert-amyl alcohol or methylbutenes in the presence of a strong acid like sulfuric acid or a Lewis acid like aluminum chloride can yield a mixture of polymethylindans. researchgate.net One of the products identified in such a reaction is 1,1,3,3,5-pentamethylindan. researchgate.net

While effective, Friedel-Crafts alkylation is not without its limitations. The alkyl groups introduced are activating, which can lead to polyalkylation. organic-chemistry.org Furthermore, the carbocation intermediates are prone to rearrangement to more stable forms, which can result in a mixture of isomeric products. pressbooks.pub Friedel-Crafts acylation, on the other hand, offers better control as the acyl group is deactivating, preventing multiple substitutions, and the acylium ion is resonance-stabilized, which prevents rearrangements. mt.comlscollege.ac.in The resulting ketone can then be reduced to the corresponding alkyl group.

A cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters has also been developed as a metal-free method for synthesizing indanones, which are precursors to indanes. rsc.org

Intramolecular Cyclization Approaches to Indan Ring Systems

Intramolecular cyclization is a powerful strategy for forming the five-membered ring of the indan system. researchgate.net This approach involves a precursor molecule that already contains the aromatic ring and a side chain that can be induced to cyclize.

One common method is the intramolecular Friedel-Crafts acylation of an arylpropionic acid or its corresponding acid chloride. beilstein-journals.org This reaction, typically promoted by a strong acid like polyphosphoric acid (PPA) or a Lewis acid, leads to the formation of an indanone. beilstein-journals.orgd-nb.info The indanone can then be further functionalized or reduced to the desired indan. The regioselectivity of this cyclization can be influenced by the reaction conditions, such as the concentration of the acid used. d-nb.info

Another approach involves the thermal cyclization of unsaturated carbonyl compounds, a process related to the Conia-ene reaction. wikipedia.org This reaction proceeds through a pericyclic transition state to form the cyclic product. wikipedia.org Additionally, radical cyclization reactions can also be employed to construct the indan ring. libretexts.org

More recent developments include metal-catalyzed intramolecular cyclizations. For example, gold-catalyzed formal (3+2) cycloaddition of benzyl (B1604629) alcohols with 1-phenylpropenes can produce polysubstituted indanes. researchgate.net Electrochemical methods have also emerged for intramolecular C-H aminations to form N-heterocycles, and similar principles could potentially be applied to carbocyclic systems like indanes. nih.gov

Multi-Step Synthetic Sequences for Polysubstituted Indanes

The synthesis of complex, polysubstituted indanes often requires multi-step sequences that combine various synthetic methodologies. researchgate.netnih.gov These sequences allow for precise control over the substitution pattern on both the aromatic and the cyclopentane (B165970) rings.

A typical multi-step synthesis might begin with the construction of a simpler indanone intermediate using methods like Friedel-Crafts acylation or intramolecular cyclization. beilstein-journals.orgd-nb.info This indanone can then serve as a versatile platform for further modifications. For example, alkylation at the α-position to the carbonyl group can introduce additional substituents.

Subsequent reactions can include reductions, functional group interconversions, and further aromatic substitutions to build up the desired polysubstituted indane. For instance, a synthesized indanone can be subjected to methylation reactions to introduce methyl groups at specific positions. d-nb.info

An example of a multi-step synthesis is the preparation of 1,1,2,3,3,5-hexamethylindan (B8772323) from p-cymene, which involves a Friedel-Crafts reaction followed by further functionalization. researchgate.net Similarly, the synthesis of various poly-substituted indanes has been achieved through gold-catalyzed cascade reactions. researchgate.net These multi-step approaches provide the flexibility needed to access a wide range of complex indane derivatives, including those with specific stereochemistry.

Regioselective and Stereoselective Synthesis of Methylated Indanes

Achieving specific regioselectivity and stereoselectivity in the synthesis of methylated indanes is a significant challenge that has been addressed through various synthetic strategies.

Regioselective Synthesis: The control of regioselectivity, or the specific placement of methyl groups on the indan scaffold, is often dictated by the choice of starting materials and reaction conditions. In Friedel-Crafts reactions, the directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming alkyl or acyl groups. connectjournals.com For instance, the acylation of an arene followed by a Nazarov cyclization can lead to indanones with specific substitution patterns. d-nb.info The regioselectivity of PPA-mediated indanone synthesis can be switched by simply altering the P₂O₅ content in the PPA. d-nb.info

1,3-dipolar cycloaddition reactions have also been employed for the highly regioselective synthesis of complex spiro-indane derivatives. researchgate.net

Stereoselective Synthesis: The control of stereochemistry, particularly at the C1 and C3 positions of the indan ring, is another important aspect. Gold-catalyzed formal (3+2) cycloaddition reactions have been shown to proceed with high stereoselectivity in the synthesis of polysubstituted indanes. researchgate.net Furthermore, intramolecular cyclization reactions can also exhibit stereoselectivity, often influenced by the transition state geometry.

Derivatization Reactions of the Indan, 1,1,4,5-tetramethyl- Scaffold for Functionalization

Once the "Indan, 1,1,4,5-tetramethyl-" scaffold is synthesized, it can be further modified through various derivatization reactions to introduce new functional groups. researchgate.netontosight.ai These reactions are crucial for creating analogs with potentially different physical, chemical, or biological properties.

One common derivatization is the introduction of an acetyl group into the aromatic nucleus of polyalkylindans, which can be achieved through Friedel-Crafts acylation. researchgate.net For example, acetyl-1,1,2,3,3,5-hexamethylindan has been synthesized in this manner. researchgate.net

Another example is the iodination of 1,1,3,3-tetramethylindan, followed by a Sonogashira coupling with phenylacetylene (B144264) to introduce a phenylethynyl substituent on the aromatic ring. researchgate.netrsc.org This demonstrates how the indan scaffold can be functionalized with more complex groups.

Functional Group Interconversions on Existing Substituents

Functional group interconversion (FGI) is a key strategy for modifying existing substituents on the "Indan, 1,1,4,5-tetramethyl-" scaffold without altering the core structure. imperial.ac.ukslideshare.net FGI encompasses a wide range of transformations, including oxidation, reduction, and substitution reactions. imperial.ac.uk

For example, if a hydroxyl group is present on the indan scaffold, it can be converted to other functional groups. It can be oxidized to a ketone, or converted to a good leaving group like a sulfonate ester, which can then be displaced by various nucleophiles to introduce groups like azides, nitriles, or amines. mit.eduvanderbilt.edu

Similarly, an aldehyde or ketone can be reduced to an alcohol, or converted to an oxime which can then be dehydrated to a nitrile. vanderbilt.edu Carboxylic acid derivatives can also be interconverted; for instance, an ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or an acid chloride for further reactions.

Chemical derivatization techniques are also employed for analytical purposes, such as the derivatization of tetrahydroisoquinolines with menthyl chloroformate for GC analysis, a principle that can be applied to functionalized indanes. scirp.org The interconversion of folate species through chemical reduction is another example of how FGI can be used to stabilize and analyze reactive molecules. nih.gov

These derivatization and functional group interconversion reactions provide a versatile toolbox for the synthesis of a diverse library of "Indan, 1,1,4,5-tetramethyl-" derivatives for various research applications.

A Scientific Review of Indan, 1,1,4,5-tetramethyl-

This article provides a focused examination of the chemical compound Indan, 1,1,4,5-tetramethyl-, covering its synthesis, functionalization through aromatic substitution, and purification techniques. The content adheres strictly to the specified scientific topics, presenting detailed research findings and data.

Structure

3D Structure

Properties

CAS No. |

16204-57-2 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3,3,6,7-tetramethyl-1,2-dihydroindene |

InChI |

InChI=1S/C13H18/c1-9-5-6-12-11(10(9)2)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |

InChI Key |

BKSQAMSHSDSRGZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(CC2)(C)C)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CC2)(C)C)C |

Synonyms |

1,1,4,5-Tetramethylindane |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of Indan, 1,1,4,5 Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. emerypharma.comsavemyexams.com While specific experimental spectra for Indan (B1671822), 1,1,4,5-tetramethyl- are not widely reported in publicly available literature, the expected spectral features can be predicted based on its molecular structure.

The ¹H NMR spectrum provides information about the different chemical environments of hydrogen atoms in a molecule. savemyexams.com For Indan, 1,1,4,5-tetramethyl-, several distinct signals are anticipated. The structure contains two geminal methyl groups at the C1 position, which are chemically equivalent and would appear as a single sharp singlet, integrating to six protons. The two methyl groups attached to the aromatic ring at positions C4 and C5 are in different environments and should produce two separate singlets, each integrating to three protons.

Table 1: Predicted ¹H NMR Data for Indan, 1,1,4,5-tetramethyl-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| 2 x C1-CH₃ | ~ 1.2 - 1.4 | Singlet (s) | 6H |

| C4-CH₃ | ~ 2.2 - 2.4 | Singlet (s) | 3H |

| C5-CH₃ | ~ 2.2 - 2.4 | Singlet (s) | 3H |

| C2-H₂ | ~ 1.8 - 2.1 | Multiplet (m) | 2H |

| C3-H₂ | ~ 2.8 - 3.0 | Triplet (t) or Multiplet (m) | 2H |

| C6-H & C7-H | ~ 6.9 - 7.2 | Two Doublets (d) | 1H each |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. Based on the structure of Indan, 1,1,4,5-tetramethyl-, a total of 13 distinct carbon signals would be expected, assuming free rotation of the methyl groups.

These signals would correspond to:

Four quaternary carbons (C1, C3a, C4, C5, and C7a).

Two aromatic CH carbons (C6 and C7).

Two aliphatic CH₂ carbons (C2 and C3).

Four CH₃ carbons (two at C1, one at C4, and one at C5).

The chemical shifts for these carbons would fall into characteristic regions, aiding in their assignment.

Table 2: Predicted ¹³C NMR Data for Indan, 1,1,4,5-tetramethyl-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1-C H₃ | ~ 25 - 30 |

| C4-C H₃ & C5-C H₃ | ~ 15 - 25 |

| C 2 & C 3 | ~ 30 - 40 |

| C 1 | ~ 40 - 50 |

| Aromatic C H (C6, C7) | ~ 120 - 130 |

| Aromatic Quaternary C (C3a, C4, C5, C7a) | ~ 135 - 150 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. emerypharma.comwikipedia.org It would confirm the coupling between the aromatic protons at C6 and C7, and the connectivity within the aliphatic five-membered ring, showing correlations between the C2 and C3 methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgnih.gov It would be used to definitively link each proton signal to its corresponding carbon signal, for example, assigning the aromatic proton doublets to their respective CH carbons in the ¹³C spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.orgpg.edu.pl

For Indan, 1,1,4,5-tetramethyl-, the IR spectrum would be expected to show:

C-H stretching vibrations: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching within the benzene (B151609) ring.

C-H bending vibrations: Aliphatic C-H bending (scissoring, rocking, wagging) would appear in the 1470-1365 cm⁻¹ region. Out-of-plane (OOP) bending for the substituted aromatic ring would produce strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. libretexts.orgmdpi.com For this molecule, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum. nih.govspectroscopyonline.com

Table 3: Expected Vibrational Bands for Indan, 1,1,4,5-tetramethyl-

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | Moderate |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1620 - 1580, 1500 - 1450 | Strong |

| Aliphatic C-H Bend | 1470 - 1365 | Moderate |

| Aromatic C-H OOP Bend | 900 - 675 | Weak |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns. udel.edu Electron ionization (EI) mass spectrometry data for 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl- is available through the NIST WebBook. nist.govnist.gov

The analysis confirms the molecular formula C₁₃H₁₈ and a molecular weight of approximately 174.28 g/mol . nist.govnist.gov In an EI-MS experiment, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. For alkyl-substituted aromatic compounds like this, a prominent molecular ion peak is expected due to the stability of the aromatic ring. whitman.edu

A characteristic and often major fragmentation pathway for alkyl-substituted indans involves the loss of a methyl group (CH₃•, mass of 15) via benzylic cleavage, which is alpha to the aromatic ring. This would result in a strong peak at an m/z (mass-to-charge ratio) of M-15, corresponding to a value of 159. This fragment is a stable benzylic carbocation, which accounts for its high abundance. Further fragmentation can occur, but the M-15 peak is typically a key diagnostic feature. libretexts.orgmiamioh.edu

Table 4: Key Identifiers for Indan, 1,1,4,5-tetramethyl-

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₁₈ | nist.govnist.govnist.gov |

| Molecular Weight | 174.2820 g/mol | nist.govnist.govnist.gov |

| CAS Registry Number | 16204-57-2 | nist.govnist.govnist.gov |

| Key Mass Spec Fragment | [M-15]⁺ (m/z = 159) | libretexts.orgmiamioh.edu |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. sibran.ru

As of now, a single-crystal X-ray diffraction structure for Indan, 1,1,4,5-tetramethyl- has not been reported in the surveyed literature. If a suitable single crystal could be grown, this analysis would provide invaluable information, including:

Conformation of the Five-Membered Ring: The cyclopentane (B165970) ring fused to the benzene ring is non-planar. Crystallography would reveal its exact conformation, which is typically an "envelope" or "twist" form, minimizing steric strain. researchgate.net

Bond Parameters: Precise lengths of all carbon-carbon and carbon-hydrogen bonds and the angles between them would be determined, allowing for comparison with theoretical models.

Intermolecular Interactions: The analysis would show how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions, such as van der Waals forces or C-H···π interactions, that govern the solid-state assembly.

This data would provide an unambiguous structural benchmark for the compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules, this absorption corresponds to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The chromophore—the part of the molecule responsible for this light absorption—in Indan, 1,1,4,5-tetramethyl- is the substituted benzene ring.

The electronic spectrum of aromatic compounds like benzene is characterized by π→π* transitions. Typically, benzene exhibits two primary absorption bands in the ultraviolet region. The first, a very strong band known as the primary or E₂-band, appears around 200 nm (ε ≈ 8,000), with an even more intense E₁-band near 180 nm (ε > 65,000). msu.edu A second, much weaker band, referred to as the secondary or B-band ("Benzenoid" band), is observed around 254 nm (ε ≈ 240). msu.edu This B-band is notable for its fine structure, which arises from vibrational levels being superimposed on the main electronic transition. docbrown.info This transition is symmetry-forbidden in benzene, which accounts for its low intensity. nist.gov

The substitution of alkyl groups onto the benzene ring, as is the case with Indan, 1,1,4,5-tetramethyl-, influences the position and intensity of these absorption bands. Alkyl groups are known to cause a bathochromic shift (a shift to longer wavelengths, also called a red shift) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating inductive effect of the alkyl groups and hyperconjugation, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π→π* transition. Consequently, the characteristic B-band of the benzene chromophore in alkyl-substituted derivatives is shifted to longer wavelengths, and its fine structure is often obscured. nist.govup.ac.za

For Indan, 1,1,4,5-tetramethyl-, the chromophore is a 1,2,3,4-tetra-alkyl-substituted benzene ring. The fusion of the cyclopentane ring to form the indan scaffold already induces a bathochromic shift compared to a simple dialkylbenzene. The additional two methyl groups at positions 4 and 5 are expected to further enhance this shift.

Below is a data table comparing the UV absorption maxima of benzene and unsubstituted indan, which illustrates the effect of fusing the aliphatic ring to the benzene chromophore.

| Compound | λmax (E₂-band) (nm) | ε (E₂-band) (L·mol⁻¹·cm⁻¹) | λmax (B-band) (nm) | ε (B-band) (L·mol⁻¹·cm⁻¹) | Solvent |

| Benzene | 204 | 7,900 | 254 | 204 | Hexane |

| Indan | 210 | 7,940 | 264, 272 | 740, 690 | Hexane |

This table presents representative data for parent compounds to illustrate typical spectral values. Specific data for Indan, 1,1,4,5-tetramethyl- is not available.

Based on these data, the fusion of the five-membered ring in indan causes a bathochromic shift of approximately 6-10 nm in the absorption bands relative to benzene, along with a significant hyperchromic effect on the B-band. It is anticipated that the additional methyl groups in Indan, 1,1,4,5-tetramethyl- would induce a further, albeit modest, bathochromic and hyperchromic shift. Therefore, the UV-Vis spectrum of Indan, 1,1,4,5-tetramethyl- is expected to show a strong absorption band around 210-220 nm and a weaker, broader band in the 265-275 nm region, with the characteristic vibrational fine structure of the B-band likely being smoothed out due to the extensive alkyl substitution.

Reaction Mechanisms and Chemical Reactivity of Indan, 1,1,4,5 Tetramethyl

Mechanisms of Electrophilic Aromatic Substitution on Methylated Indanes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction is initiated by the attack of the aromatic π-electron system on an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. uomustansiriyah.edu.iquci.edu This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.comuci.edu

In the case of Indan (B1671822), 1,1,4,5-tetramethyl-, the benzene (B151609) ring is polysubstituted with electron-donating alkyl groups: two methyl groups at the C4 and C5 positions, and the fused cyclopentyl ring, which also behaves as an alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing substituents in electrophilic aromatic substitution. dalalinstitute.com This is due to their electron-donating nature through inductive effects and hyperconjugation, which stabilizes the positive charge of the arenium ion intermediate. uci.edudalalinstitute.com

The directing effects of the substituents on the 1,1,4,5-tetramethylindan ring are cumulative. The C4- and C5-methyl groups strongly activate the ring and direct incoming electrophiles to their respective ortho and para positions. The fused ring at positions 3a and 7a also acts as an ortho, para-director.

Considering the structure of 1,1,4,5-tetramethylindan:

The position ortho to the C4-methyl group is C5 (already substituted) and C3 (part of the aliphatic ring).

The position para to the C4-methyl group is C7.

The position ortho to the C5-methyl group is C4 (already substituted) and C6.

The position para to the C5-methyl group is C2 (part of the aliphatic ring).

The most likely positions for electrophilic attack are C6 and C7, which are activated by the adjacent methyl groups. The C6 position is ortho to the C5-methyl group and meta to the C4-methyl group. The C7 position is para to the C4-methyl group and meta to the C5-methyl group. The directing influence of multiple activating groups can lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent substituents can also play a role in determining the final product distribution. uomustansiriyah.edu.iq

Reactivity of Alkyl Substituents: Oxidation and Selective Functionalization

The alkyl substituents of 1,1,4,5-tetramethylindan—both the aromatic methyl groups and the gem-dimethyl group on the cyclopentane (B165970) ring—can undergo oxidation and functionalization reactions. The reactivity of these groups is highly dependent on their position.

The methyl groups attached to the aromatic ring (at C4 and C5) and the methylene (B1212753) group of the indane core (at C3) are at benzylic positions. Benzylic C-H bonds are weaker than typical alkane C-H bonds and are particularly susceptible to oxidation. libguides.comlibretexts.org Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side-chains on an aromatic ring down to a carboxylic acid group, provided there is at least one benzylic hydrogen. libguides.commsu.edu For 1,1,4,5-tetramethylindan, such harsh oxidation would likely lead to the formation of a dicarboxylic acid, with the C4 and C5 methyl groups being converted to carboxylic acids. The aliphatic portion of the indane ring may also be susceptible to cleavage under these conditions. If the benzylic position is fully substituted, this type of oxidative degradation does not occur. libguides.comlibretexts.org

Selective functionalization of methyl groups without degrading the entire side chain is a significant challenge in organic synthesis but can be achieved using more targeted methods. csic.esnih.gov For instance, site-selective functionalization can be achieved through catalytic C-H activation processes. nih.gov Modern synthetic methods, including photoredox catalysis, allow for the chemoselective functionalization of specific C-H bonds, such as those in methyl groups, by exploiting differences in oxidation potentials or by using directing groups. nih.govchemrxiv.org These methods could potentially be applied to selectively introduce functional groups onto one of the methyl substituents of 1,1,4,5-tetramethylindan. The gem-dimethyl group at the C1 position, being non-benzylic, is less reactive towards oxidation compared to the aromatic methyl groups and the C3 methylene hydrogens.

Ring Contraction and Expansion Mechanisms of the Indane Core

The fused ring system of indane can theoretically undergo ring contraction to form substituted cyclobutane (B1203170) derivatives or ring expansion to yield naphthalene-type structures. These transformations typically require specific reagents and conditions to overcome the energetic barriers associated with cleaving and forming C-C bonds within a stable cyclic system. nih.gov

Ring Expansion: The expansion of an indene (B144670) ring to a naphthalene (B1677914) system has been achieved through photoredox-enabled functionalized carbon-atom insertion. nih.govresearchgate.net This method involves the reaction of an indene derivative with a carbyne equivalent, such as an α-iodonium diazo compound, under mild, photocatalyzed conditions. nih.gov The mechanism is believed to proceed through a radical chain process. While this has been demonstrated on the indene scaffold, its direct application to a saturated indane like 1,1,4,5-tetramethyl- would first require dehydrogenation to the corresponding indene. Another approach for ring expansion involves the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones, yielding seven-membered cyclic ketones. nih.gov

Ring Contraction: Ring contraction of six-membered rings fused to an aromatic ring (like 1,2-dihydronaphthalenes) to form indane derivatives is a known transformation. thieme-connect.comresearchgate.netresearchgate.net These reactions are often mediated by oxidizing agents like thallium(III) salts or hypervalent iodine reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB). researchgate.netresearchgate.net The mechanism involves an oxidative rearrangement. For the indane core of 1,1,4,5-tetramethyl- to undergo a similar contraction, it would likely need to be converted to an appropriate unsaturated or functionalized intermediate. The direct ring contraction of the indane five-membered ring itself is less common but has been noted in specific cases, such as in the Wolff rearrangement of α-diazoindanones. acs.org Phosphine-promoted reactions of 2-benzylidene-indane-1,3-diones can lead to ring expansion, followed by a ring contraction via a nih.govresearchgate.net sigmatropic rearrangement upon oxidation. acs.org

Free Radical Reactions Involving Tetramethylindan Systems

Free radical reactions, often initiated by UV light or radical initiators, provide another pathway for the functionalization of 1,1,4,5-tetramethylindan. wikipedia.orgnumberanalytics.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgstudyorgo.com

Free-Radical Halogenation: Alkanes and alkyl-substituted aromatic compounds undergo free-radical halogenation. wikipedia.org In 1,1,4,5-tetramethylindan, the most reactive sites for hydrogen abstraction by a halogen radical are the benzylic positions, due to the resonance stabilization of the resulting benzylic radical. libretexts.orgwikipedia.org The C-H bonds at the C3 position are benzylic and secondary, while the C-H bonds of the C4 and C5 methyl groups are benzylic and primary. Generally, the order of stability for free radicals is tertiary > secondary > primary. Therefore, hydrogen abstraction is most likely to occur at the C3 position. Halogenation with bromine is typically more selective than with chlorine for the most stable radical intermediate. youtube.comyoutube.com N-Bromosuccinimide (NBS) is a common reagent used for selective benzylic bromination. youtube.com

Autoxidation: Like other hydrocarbons with activated C-H bonds, tetramethylindan systems can be susceptible to autoxidation, a process of slow oxidation by atmospheric oxygen. This free-radical chain reaction typically forms hydroperoxides at the most reactive sites, which are the benzylic positions.

The general mechanism for a free radical reaction involves:

Initiation: Formation of a radical species, often by homolytic cleavage of a weak bond by heat or light. numberanalytics.com

Propagation: The initial radical abstracts a hydrogen atom from the substrate (e.g., at the C3 position of the indan) to form a more stable substrate radical. This radical then reacts with another molecule (e.g., Br₂) to form the product and regenerate a radical, continuing the chain. studyorgo.com

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. numberanalytics.com

Catalytic Transformations and Their Underlying Mechanisms

Catalytic processes are crucial for both the synthesis and selective functionalization of complex molecules like 1,1,4,5-tetramethylindan. nih.govmdpi.comnih.govrsc.org

Synthesis: Polymethylated indanes are often synthesized via acid-catalyzed reactions, such as Friedel-Crafts alkylation or acylation, followed by reduction. The synthesis can involve the reaction of an aromatic compound with an alkene or alcohol in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid like aluminum chloride. These reactions can sometimes lead to complex mixtures of isomers and polyalkylated products.

Functionalization: Transition-metal catalyzed cross-coupling reactions are powerful tools for forming new C-C or C-heteroatom bonds. rsc.org For instance, a halogenated derivative of 1,1,4,5-tetramethylindan (prepared, for example, by free-radical halogenation) could serve as a substrate in catalytic reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to introduce a wide variety of functional groups.

Lewis acid catalysts can promote reactions by activating substrates. For example, in Friedel-Crafts reactions, the Lewis acid generates a more potent electrophile. uomustansiriyah.edu.iq In other transformations, metal catalysts can activate nitriles for nucleophilic addition or facilitate multi-component reactions to build complex heterocyclic structures. nih.govnih.gov The choice of catalyst and reaction conditions is paramount for controlling the chemo-, regio-, and stereoselectivity of the transformation.

Compound Information

Computational and Theoretical Studies on Indan, 1,1,4,5 Tetramethyl

Quantum Chemical Calculations for Electronic Structure and Energeticsnih.govresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. qulacs.orgbeilstein-journals.org These ab initio (from first principles) or DFT methods solve approximations of the Schrödinger equation to determine the energy and distribution of electrons within the molecule. wikipedia.orgstackexchange.com This information is crucial for predicting molecular geometry, stability, and reactivity. For Indan (B1671822), 1,1,4,5-tetramethyl-, these calculations can elucidate the effects of the tetramethyl substitution on the indan core.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating electronic structures. wikipedia.org It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like Indan, 1,1,4,5-tetramethyl-. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. wikipedia.orgstackexchange.com

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation (the ground state). mdpi.com For Indan, 1,1,4,5-tetramethyl-, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The output of such a calculation provides a clear 3D model of the molecule.

Once the optimized geometry is obtained, various molecular properties can be predicted. These include electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it will interact with other chemical species. nih.gov

Table 1: Illustrative DFT-Calculated Properties for Indan, 1,1,4,5-tetramethyl- (Note: These values are representative examples of what a DFT calculation would produce and are not from a specific published study on this exact molecule.)

| Property | Predicted Value | Unit |

| Total Energy | -545.123456 | Hartrees |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | 0.5 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Dipole Moment | 0.35 | Debye |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. stackexchange.comaps.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy calculations. nih.gov

These high-accuracy methods are particularly useful for benchmarking the results from more approximate methods like DFT or for cases where a very precise understanding of electron correlation effects is needed. For Indan, 1,1,4,5-tetramethyl-, Coupled Cluster calculations, often considered the "gold standard" in quantum chemistry, could provide a highly accurate reference energy value. mdpi.com This can be critical for constructing precise potential energy surfaces for chemical reactions or for calculating thermodynamic properties with high confidence. While full ab initio studies on large molecules can be computationally prohibitive, they are invaluable for validating less expensive methods and for providing definitive theoretical data on smaller, representative systems. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate, rotate, and change conformation over time. Molecular Dynamics (MD) simulations are a computational method used to model this atomic-scale motion. oatext.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and structural flexibility of a molecule like Indan, 1,1,4,5-tetramethyl- in a simulated environment (e.g., in a solvent or at a specific temperature). osti.govnih.gov

For Indan, 1,1,4,5-tetramethyl-, the five-membered ring of the indan scaffold has a certain degree of flexibility. MD simulations can explore the different puckered conformations of this ring and the rotational freedom of the methyl groups. By running simulations over nanoseconds or even microseconds, it is possible to map out the accessible conformational space and identify the most populated (i.e., most stable) conformations and the energy barriers between them. nih.gov This provides a dynamic picture of the molecule's behavior that complements the static view from quantum chemical optimizations. mdpi.com

Table 2: Example Output from a Molecular Dynamics Simulation Analysis (Note: This table illustrates the type of data obtained from MD simulations to describe molecular flexibility.)

| Parameter | Average Value | Standard Deviation | Description |

| RMSD of Backbone | 1.2 Å | 0.3 Å | Root Mean Square Deviation from the initial structure, indicating overall stability. |

| Ring Puckering Amplitude | 0.4 Å | 0.1 Å | Measures the degree of non-planarity in the five-membered ring. |

| Solvent Accessible Surface Area | 450 Ų | 25 Ų | The surface area of the molecule exposed to a solvent, relevant for solubility and interactions. |

Theoretical Spectroscopic Predictions and Validation with Experimental Datanih.govresearchgate.net

A powerful application of computational chemistry is the prediction of spectroscopic data, such as NMR, IR, and UV-Vis spectra. als-journal.com By calculating the properties that govern these spectra—nuclear magnetic shielding constants (NMR), vibrational frequencies (IR), and electronic transition energies (UV-Vis)—researchers can generate theoretical spectra.

These predicted spectra serve two main purposes. First, they can aid in the interpretation of experimental spectra, helping to assign specific peaks to particular atoms or vibrational modes. For a molecule like Indan, 1,1,4,5-tetramethyl-, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. mdpi.com Second, when experimental data is unavailable, theoretical spectra can provide a prediction of what to expect. The accuracy of these predictions depends heavily on the level of theory and basis set used in the calculation. Often, a scaling factor is applied to calculated vibrational frequencies to better match experimental results due to approximations in the theoretical models.

Structure-Reactivity and Structure-Selectivity Relationships through Computational Modelingnih.gov

Computational modeling is instrumental in establishing relationships between a molecule's structure and its chemical reactivity or selectivity. nih.govnih.gov For Indan, 1,1,4,5-tetramethyl-, theoretical models can be used to understand how it might behave in various chemical reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring.

By calculating the distribution of electronic charge and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for chemical attack. ucl.ac.uk For instance, the positions on the aromatic ring with the highest HOMO density are often the most susceptible to electrophilic attack. Furthermore, computational models can be used to simulate the entire reaction pathway of a proposed transformation. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The height of this energy barrier (the activation energy) is directly related to the reaction rate. By comparing the activation energies for different possible reaction pathways, one can predict the selectivity of a reaction. nih.gov

Applications and Advanced Material Science Involving Indane, 1,1,4,5 Tetramethyl Analogues

Indane Derivatives as Building Blocks in Complex Organic Synthesis

The rigid, bicyclic framework of indane derivatives makes them valuable building blocks in the field of organic synthesis. eburon-organics.com This structural rigidity allows for precise control over the spatial arrangement of functional groups, a critical factor in constructing complex molecular architectures. The indane moiety is a key structural motif in numerous natural products and pharmacologically active compounds, driving the development of synthetic methodologies to access these molecules. researchgate.netresearchgate.net

Chemists utilize the indane scaffold to create a variety of complex structures. For instance, palladium-catalyzed reactions have been developed for the synthesis of indane-1,3-dione derivatives, showcasing the versatility of this core structure in forming new carbon-carbon bonds. rsc.org Furthermore, 2-cyanomethyl indane derivatives, which are valuable intermediates for bioactive compounds, can be synthesized through palladium-catalyzed alkene difunctionalization reactions. acs.org The ability to introduce a range of substituents onto both the aromatic and aliphatic rings of the indane structure provides a pathway to a vast library of compounds with diverse chemical properties. eburon-organics.com This versatility has led to the use of indane derivatives in the synthesis of molecules for medicinal chemistry, including potential neuroprotective agents and anticancer therapeutics. researchgate.net

The synthesis of complex molecules often involves multi-step sequences, and the stability of the indane core under various reaction conditions makes it a reliable platform. Researchers have explored various transformations, including Knoevenagel condensation and Michael additions on indane-1,3-dione, to build more elaborate structures. mdpi.com The strategic functionalization of the indane skeleton is a testament to its importance as a versatile building block in the art of organic synthesis. mdpi.comgoong.com

Utilization of Indane-Based Antioxidants in Polymer Stabilization

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, which can compromise their mechanical properties and lifespan. numberanalytics.comspecialchem.com Antioxidants are crucial additives that inhibit or slow down this degradation process. purepolymers.net Indane-based compounds, particularly those with sterically hindered phenolic groups, have emerged as effective primary antioxidants for polymer stabilization. rsc.org

Primary antioxidants function by donating a hydrogen atom to neutralize the free radicals that initiate and propagate the degradation cascade. rsc.org The structure of certain indane derivatives is well-suited for this role. For example, novel arylindane diols, which can be synthesized from lignin-derived monomers, have demonstrated strong radical-scavenging capabilities. rsc.org These bio-based antioxidants present a more sustainable alternative to some traditional synthetic phenolic antioxidants, which have raised environmental and health concerns. rsc.org

The effectiveness of these indane-based antioxidants has been evaluated in various polymer systems. For instance, their ability to improve the thermal stability of polypropylene (B1209903) has been demonstrated through measurements of the oxidation onset temperature (OOT). rsc.org The results indicate that these compounds can match or even surpass the performance of some commercial antioxidants. rsc.org The high molecular weight of certain indane derivatives also contributes to their low volatility, which is a desirable characteristic for antioxidants used in high-temperature processing of polymers. rsc.org

Tetramethylindane Moieties in Polymers of Intrinsic Microporosity (PIMs) for Gas Separation Applications

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that have garnered significant attention for their potential in membrane-based gas separation technologies. mdpi.comnih.gov These polymers possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevents efficient chain packing and creates a significant amount of free volume. mdpi.com The incorporation of bulky and rigid moieties, such as the tetramethylindane group, into the polymer backbone is a key strategy for designing PIMs with exceptional gas permeability. mdpi.com

The inclusion of tetramethylindane units contributes to the polymer's rigidity and creates a disordered structure, which is essential for forming interconnected micropores. mdpi.com Polyacetylenes containing 1,1,3,3-tetramethylindan groups have been synthesized and shown to exhibit extremely high gas permeability coefficients. mdpi.comrsc.org For example, a polymer with 1,1,3,3-tetramethylindane and phenyl substituents displayed an oxygen permeability coefficient (P(O2)) of 14,000 Barrer. mdpi.com

A significant challenge for high-permeability PIMs is physical aging, a process where the polymer chains gradually relax, leading to a reduction in free volume and, consequently, a decrease in gas permeability over time. mdpi.com However, some indane-containing polyacetylenes have shown a reduced tendency for physical aging. The aforementioned polymer with the 1,1,3,3-tetramethylindane and phenyl substituents experienced only a 29% decrease in its gas permeability after 90 days. mdpi.com This enhanced stability, combined with high permeability, makes tetramethylindane-containing PIMs promising candidates for various gas separation applications, including carbon capture and natural gas upgrading. mdpi.comnih.gov

| Polymer Substituents | P(O₂) (Barrer) | Aging Effect (Permeability decrease after 90 days) |

|---|---|---|

| 1,1,3,3-tetramethylindane and phenyl | 14,000 | 29% |

Indane Scaffolds in Fragrance Chemistry and Related Industrial Applications

The rigid structure of the indane scaffold has made it a valuable component in the fragrance industry for the development of synthetic musks and other aromatic compounds. google.com Natural musk is a highly sought-after fragrance ingredient, but its high cost and ethical concerns have driven the search for synthetic alternatives. google.com Acylated indane compounds, in particular, have been found to possess a desirable musk-like aroma. google.com

The odor characteristics of indane derivatives can be finely tuned by modifying the substitution pattern on the bicyclic ring system. For example, 5-formyl-1,1,2,3,3,4,6-heptamethylindane is a specific indane compound noted for its fragrant musk aroma. google.com The synthesis of various substituted indane-2-carboxaldehydes has also been explored to investigate structure-odor relationships, leading to the discovery of new floral-type odorants. researchgate.net

Beyond their use as fragrance ingredients, some indane derivatives have found applications as scaffolds for creating ligands used in catalysis. The fragrance compound indomuscone, for instance, has been used as a starting material to prepare sterically hindered phosphine (B1218219) ligands for palladium-catalyzed reactions. acs.org This demonstrates the dual utility of these compounds, where a molecule initially valued for its scent can be repurposed for advanced chemical synthesis.

Design and Synthesis of Indane Analogues for Specific Chemical Recognition and Ligand Binding

The well-defined and rigid three-dimensional structure of the indane nucleus makes it an attractive scaffold for the design of molecules capable of specific chemical recognition and ligand binding. eburon-organics.comresearchgate.net This is particularly relevant in medicinal chemistry, where the precise interaction between a small molecule and a biological target, such as a protein or enzyme, is fundamental to its therapeutic effect. researchgate.net

Indane analogues have been investigated for their potential to bind to a variety of biological targets. For example, computational studies have explored the binding of indanedione and indanone derivatives to Cereblon, a component of an E3 ubiquitin ligase complex and a known target for certain drugs. nih.govmanipal.eduresearchgate.net These studies have identified indane derivatives with the potential for stronger binding affinity than existing ligands, suggesting their promise as novel therapeutic agents. nih.govmanipal.edu

The synthesis of indane analogues with specific functionalities allows for the optimization of their binding properties. The ability to introduce diverse substituents at various positions on the indane ring system enables a detailed exploration of structure-activity relationships. eburon-organics.com This has led to the development of indane-based compounds as potential CGRP receptor antagonists and as inhibitors of dopamine (B1211576) β-hydroxylase. researchgate.netresearchgate.net The inherent structural properties of the indane scaffold provide a solid foundation for the rational design of ligands with high affinity and selectivity for their intended targets. researchgate.net

Environmental Transformation and Chemical Degradation Pathways of Tetramethylindans

Abiotic Degradation Processes of Polyalkylated Hydrocarbons

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For polyalkylated hydrocarbons like 1,1,4,5-tetramethylindan, the key abiotic degradation pathways are expected to be photolysis and oxidation.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. Aromatic hydrocarbons are known to undergo photodegradation in the environment. The rate and extent of this process depend on factors such as the intensity of light, the presence of photosensitizing agents, and the chemical structure of the compound.

For polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with the indan (B1671822) moiety, photodegradation is a significant environmental weathering process. Studies on naphthalene (B1677914) and alkylated naphthalenes have shown that they undergo photodegradation in water, with the reaction kinetics often following pseudo-first-order models. The presence of alkyl substituents can influence the rate of degradation. It is plausible that 1,1,4,5-tetramethylindan would also be susceptible to photolytic degradation, likely through photooxidation processes initiated by the absorption of UV radiation. The degradation products would be expected to be more polar than the parent compound.

Table 1: Postulated Photolytic Degradation Parameters for Alkylated Aromatic Hydrocarbons

| Parameter | Expected Influence on 1,1,4,5-tetramethylindan | Basis of Inference |

| Wavelength Sensitivity | Likely susceptible to degradation by environmental UV radiation (290-400 nm) | General property of aromatic hydrocarbons |

| Reaction Kinetics | Expected to follow pseudo-first-order kinetics | Observed in studies of naphthalene and its derivatives |

| Influence of Alkyl Groups | Methyl groups may slightly alter the rate of degradation compared to unsubstituted indan | Known effects of alkyl substituents on the electronic properties and reactivity of aromatic rings |

| Primary Products | Likely to involve oxidized derivatives such as phenols and quinones | Common photodegradation products of PAHs |

This table is based on inferred data from structurally similar compounds due to the lack of specific studies on Indan, 1,1,4,5-tetramethyl-.

Oxidative transformation is a critical degradation pathway for organic compounds in both aquatic and atmospheric environments. The primary oxidant in these environments is the hydroxyl radical (•OH), a highly reactive species.

In aqueous environments, hydroxyl radicals can be generated through various photochemical processes. These radicals can react with aromatic compounds like 1,1,4,5-tetramethylindan via addition to the aromatic ring or hydrogen abstraction from the alkyl groups. The reaction with hydroxyl radicals is typically a major pathway for the degradation of aromatic hydrocarbons in water.

In the atmosphere, gas-phase reactions with hydroxyl radicals are a dominant sink for volatile organic compounds. Given its structure, 1,1,4,5-tetramethylindan is expected to have a vapor pressure that allows it to exist in the atmosphere, where it would be subject to oxidation by •OH radicals. This process would lead to the formation of various oxygenated products and contribute to the formation of secondary organic aerosols.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The indan structure, being a hydrocarbon, is generally considered to be hydrolytically stable under typical environmental pH and temperature conditions. The carbon-carbon and carbon-hydrogen bonds are not susceptible to hydrolysis. Therefore, direct hydrolysis is not expected to be a significant degradation pathway for Indan, 1,1,4,5-tetramethyl-.

Biotic Degradation Mechanisms and Microbial Metabolism of Indane Structures

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major process for the removal of many organic pollutants from the environment.

While specific studies on the biodegradation of 1,1,4,5-tetramethylindan are scarce, research on the microbial degradation of indane and other alkylated aromatic hydrocarbons provides insights into potential pathways. The presence of an indane structure can influence the biodegradability of a compound; for instance, indane has been observed to inhibit the biodegradation of BTEX compounds, suggesting it can interact with microbial metabolic systems nih.gov.

The initial step in the aerobic biodegradation of aromatic hydrocarbons is typically the activation of the aromatic ring by oxygenase enzymes. Dioxygenases are key enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. This is a critical step that destabilizes the aromatic ring, making it susceptible to subsequent cleavage.

For 1,1,4,5-tetramethylindan, a plausible initial attack would be the dioxygenation of the aromatic ring. Following the formation of a dihydrodiol, dehydrogenation would lead to a catechol-like intermediate. This dihydroxylated aromatic ring can then be cleaved by other enzymes, either through ortho- or meta-cleavage pathways, breaking open the aromatic ring and leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

The alkyl substituents on the indan structure can affect the rate and pathway of biodegradation. The methyl groups of 1,1,4,5-tetramethylindan may be susceptible to oxidation by monooxygenases, leading to the formation of hydroxylated or carboxylated derivatives.

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. For other polycyclic and alkylated aromatic hydrocarbons, a variety of degradation products have been identified, which can serve as a model for the potential breakdown of 1,1,4,5-tetramethylindan.

Table 2: Hypothetical Intermediates in the Biodegradation of Indan, 1,1,4,5-tetramethyl-

| Hypothetical Intermediate | Potential Formation Pathway | Key Enzyme Type |

| Tetramethyl-indan-dihydrodiol | Dioxygenation of the aromatic ring | Dioxygenase |

| Tetramethyl-dihydroxy-indan (catechol derivative) | Dehydrogenation of the dihydrodiol | Dehydrogenase |

| Ring-cleavage products (e.g., muconic acid derivatives) | Cleavage of the dihydroxylated aromatic ring | Dioxygenase (ortho- or meta-cleavage) |

| Hydroxymethyl-tetramethyl-indan | Oxidation of a methyl group | Monooxygenase |

| Carboxy-tetramethyl-indan | Further oxidation of the hydroxymethyl group | Dehydrogenase |

This table presents hypothetical intermediates based on established biodegradation pathways of similar aromatic hydrocarbons.

Studies on the microbial degradation of bile acids have shown the formation of hexahydroindane derivatives, indicating that microorganisms possess the enzymatic machinery to transform the indan ring system nih.govlongdom.org. This suggests that given the right microbial consortia and environmental conditions, the indan moiety of 1,1,4,5-tetramethylindan could also be degraded. The complete mineralization to carbon dioxide and water would involve the breakdown of both the aromatic and the aliphatic rings.

Methodologies for Studying Environmental Degradation of Tetramethylindans

The investigation of the environmental degradation of a specific compound like Indan, 1,1,4,5-tetramethyl- would typically involve a combination of laboratory studies and field observations. These studies are designed to understand how the compound behaves and persists in different environmental compartments such as water, soil, and air, and to identify the products of its transformation.

Key methodologies would include:

Laboratory Simulation Studies: These controlled experiments are designed to mimic environmental conditions and isolate specific degradation processes.

Photodegradation: To assess the impact of sunlight on the compound, solutions of Indan, 1,1,4,5-tetramethyl- in purified water or organic solvents would be exposed to artificial light sources that simulate the solar spectrum. The rate of degradation and the identity of the resulting photoproducts would be determined over time.

Hydrolysis: The stability of the compound in water at different pH levels (acidic, neutral, and alkaline) would be tested to determine if it breaks down through reaction with water. Temperature effects on the hydrolysis rate would also be investigated.

Biodegradation: Studies using microorganisms from relevant environmental samples (e.g., wastewater treatment plant sludge, soil, or river water) would be conducted to assess the potential for microbial breakdown of the compound. These tests can determine the extent and rate of biodegradation under both aerobic and anaerobic conditions.

Oxidation: The potential for the compound to react with chemical oxidants present in the environment, such as hydroxyl radicals in the atmosphere or water, would be evaluated.

Analytical Techniques: A suite of sophisticated analytical instruments is necessary to detect the parent compound and identify its degradation products, which are often present at very low concentrations.

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the parent compound from its transformation products in a sample.

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), mass spectrometry is a powerful tool for identifying the chemical structure of unknown degradation products by measuring their mass-to-charge ratio. High-resolution mass spectrometry can provide the elemental composition of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed molecular structure of isolated degradation products, providing definitive identification.

Without specific studies on Indan, 1,1,4,5-tetramethyl-, it is not possible to provide detailed research findings or data tables on its environmental transformation and chemical degradation pathways. The information that would be presented in such tables, including degradation rates, half-lives, and the identity of transformation products, remains unknown for this particular chemical.

Q & A

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of 1,1,4,5-tetramethylindan?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.